molecular formula C15H21BrN2O3 B14761354 Tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B14761354
M. Wt: 357.24 g/mol
InChI Key: OVACTGUXKKXXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-propanyl 4-(2-bromo-4-hydroxyphenyl)-1-piperazinecarboxylate is a synthetic organic compound that features a piperazine ring substituted with a 2-bromo-4-hydroxyphenyl group and a 2-methyl-2-propanyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propanyl 4-(2-bromo-4-hydroxyphenyl)-1-piperazinecarboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Bromo-4-Hydroxyphenyl Group: The piperazine ring is then reacted with 2-bromo-4-hydroxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-bromo-4-hydroxyphenyl group.

    Esterification: The final step involves the esterification of the piperazine derivative with 2-methyl-2-propanyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the 2-bromo-4-hydroxyphenyl moiety can undergo oxidation to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanyl 4-(2-bromo-4-hydroxyphenyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanyl 4-hydroxyphenylcarbamate: Lacks the bromine atom and piperazine ring.

    4-(2-Bromo-4-hydroxyphenyl)piperazine: Lacks the 2-methyl-2-propanyl ester group.

    2-Methyl-2-propanyl 4-hydroxyphenylpiperazinecarboxylate: Lacks the bromine atom.

Uniqueness

2-Methyl-2-propanyl 4-(2-bromo-4-hydroxyphenyl)-1-piperazinecarboxylate is unique due to the presence of both the bromine atom and the piperazine ring, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C15H21BrN2O3

Molecular Weight

357.24 g/mol

IUPAC Name

tert-butyl 4-(2-bromo-4-hydroxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-11(19)10-12(13)16/h4-5,10,19H,6-9H2,1-3H3

InChI Key

OVACTGUXKKXXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.